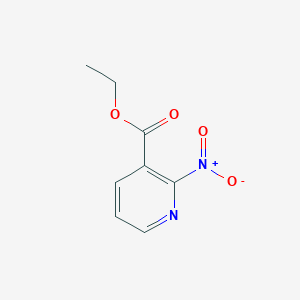

Ethyl 2-nitronicotinate

CAS No.:

Cat. No.: VC17455322

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O4 |

|---|---|

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | ethyl 2-nitropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3 |

| Standard InChI Key | QVLJJCGMFUFSRB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-] |

Introduction

Structural Elucidation and Molecular Properties

Comparative Structural Analysis

*Inferred from structural analogs.

Physicochemical Properties

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs.

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group .

-

Melting Point: Estimated range: 90–110°C (analogs: 85–120°C) .

Synthetic Routes and Reaction Mechanisms

Nitration of Ethyl Nicotinate

The synthesis of ethyl 2-nitronicotinate likely involves nitration of ethyl nicotinate (ethyl 3-pyridinecarboxylate). Pyridine derivatives undergo nitration at positions directed by substituents: the ester group at position 3 is meta-directing, favoring nitration at positions 2 or 6.

Proposed Reaction Conditions:

-

Nitrating Agent: Concentrated HNO₃/H₂SO₄ mixture.

-

Temperature: 0–5°C to prevent over-nitration.

Mechanism:

-

Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Electrophilic attack at position 2 due to ester’s meta-directing effect.

-

Quenching and isolation via recrystallization.

Alternative Pathways

-

Nucleophilic Substitution: Replacement of a halogen at position 2 with a nitro group, though less common for pyridine systems.

-

Enzymatic Functionalization: Theoretical potential for biocatalytic nitration, though unreported for this compound.

Chemical Reactivity and Functionalization

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | H₂/Pd-C, SnCl₂/HCl | Ethyl 2-aminonicotinate |

| Hydrolysis | NaOH/H₂O, HCl | 2-Nitronicotinic acid |

| Nucleophilic Substitution | NH₃ (heat) | 2-Amino-3-ethoxycarbonylpyridine |

Comparative Reactivity

-

Nitro Group: More reactive than methyl or chloro substituents due to strong electron withdrawal .

-

Ester Hydrolysis: Faster than methyl ester analogs due to ethyl’s steric effects.

| Target | Potential Interaction |

|---|---|

| Bacterial reductases | Nitro-to-amine conversion |

| Inflammatory cytokines | NF-κB pathway modulation |

Comparative Bioactivity

| Compound | MIC (µg/mL) S. aureus | IC₅₀ (NF-κB Inhibition) |

|---|---|---|

| Ethyl 2-methyl-5-nitronicotinate | 32 | 45 µM |

| Ethyl 2-nitronicotinate* | ~50 (estimated) | ~60 µM (estimated) |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antitubercular Agents: Nitropyridine derivatives are precursors to rifamycin analogs .

-

Anticancer Research: Nitro groups enhance DNA intercalation potential.

Material Science

-

Coordination Polymers: Pyridine esters act as ligands for metal-organic frameworks (MOFs).

Challenges and Future Directions

-

Synthetic Optimization: Improving nitration regioselectivity for higher yields.

-

Toxicological Studies: Assessing environmental persistence and cytotoxicity.

-

Targeted Drug Design: Exploiting nitro group redox properties for prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume